N-benzyl-2-(trifluoromethyl)benzamide
Overview
Description
N-benzyl-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C15H12F3NO and its molecular weight is 279.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 279.08709849 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiarrhythmic Activity
N-benzyl-2-(trifluoromethyl)benzamide derivatives have been evaluated for their antiarrhythmic activity. One study highlights the synthesis and evaluation of N-(piperidylalkyl)trifluoroethoxybenzamides, demonstrating that these compounds can be potent antiarrhythmics, with some being selected for clinical trials (Banitt et al., 1977).
Mitsunobu Reaction Nucleophile
In organic chemistry, N-Benzyl triflamide has been identified as a useful Mitsunobu nucleophile for the synthesis of primary and secondary benzylamines. This application is significant in the preparation of various amine compounds from alcohols, using standard reagents (Bell et al., 1995).
Antimicrobial Activity
Certain fluoro and trifluoromethyl derivatives of benzamides, including this compound, have shown promising antifungal and antibacterial properties. A study by Carmellino et al. reports the synthesis of these compounds and their effectiveness against fungi and Gram-positive microorganisms (Carmellino et al., 1994).
Neuroleptic Activity
Benzamides, including N-benzyl derivatives, have been explored for their potential neuroleptic (antipsychotic) activity. A study by Iwanami et al. details the synthesis and evaluation of various benzamides, finding a correlation between their structure and neuroleptic activity (Iwanami et al., 1981).
Crystal Structure Analysis
The crystal structures of this compound derivatives have been determined to understand their molecular arrangements and interactions. This research provides insight into the structural characteristics of these compounds (Suchetan et al., 2016).
Synthesis of Polycyclic Amides
These compounds have been used in the synthesis of polycyclic amides, an important class of molecules with various applications. A study by Song et al. discusses a method for synthesizing isoquinolones from benzamides and alkynes (Song et al., 2010).
Anticonvulsant Potential
Some benzamide derivatives have been explored for their potential use as anticonvulsants. For example, a study by Mussoi et al. synthesized a series of benzamides and evaluated their effectiveness in anticonvulsant screens, finding some analogs more potent than phenytoin (Mussoi et al., 1996).
Mechanism of Action
Target of Action
N-Benzyl-2-(trifluoromethyl)benzamide is a complex compound with a specific target in the body. The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the production of melanin .
Mode of Action
The compound interacts with its target, tyrosinase, by inhibiting its activity . This interaction results in a decrease in melanin production, which can have various effects depending on the context in which it is used.
Result of Action
The primary result of this compound’s action is the inhibition of melanin production due to its inhibitory effect on tyrosinase . This can lead to a decrease in pigmentation in the areas where the compound is applied or administered.
Properties
IUPAC Name |
N-benzyl-2-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)13-9-5-4-8-12(13)14(20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDLOTUNQPAMDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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